

Solubility and stability of 4,4-Dimethyl-2-pentanone in common solvents

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Compound of Interest

Compound Name: 4,4-Dimethyl-2-pentanone

Cat. No.: B109323

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An In-depth Technical Guide to the Solubility and Stability of **4,4-Dimethyl-2-pentanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and chemical stability of **4,4-Dimethyl-2-pentanone** (CAS No. 590-50-1), also known as methyl neopentyl ketone.^{[1][2][3]} This document is intended for professionals in research and development, analytical chemistry, and drug formulation, offering critical data and standardized protocols for handling and testing this compound. Information is presented through structured data tables and detailed experimental workflows visualized with Graphviz diagrams to ensure clarity and ease of use.

Physicochemical Properties

4,4-Dimethyl-2-pentanone is a clear, colorless liquid ketone.^{[4][5]} Its structure, featuring a carbonyl group and a sterically hindered neopentyl group, dictates its physical and chemical behavior. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **4,4-Dimethyl-2-pentanone**

Property	Value	Reference
Synonyms	Methyl neopentyl ketone, 4,4-Dimethylpentan-2-one	[1][2][4]
CAS Number	590-50-1	[1][4][5][6][7]
Molecular Formula	C ₇ H ₁₄ O	[4][5][6]
Molecular Weight	114.19 g/mol	[4][6][7]
Appearance	Clear colorless liquid	[4][5]
Density	0.809 g/mL at 25 °C	[6][7]
Boiling Point	125-130 °C	[6][7]
Melting Point	-64 °C	[1][6]
Flash Point	19 °C (66.2 °F) - closed cup	[7]
Refractive Index (n _{20/D})	1.404	[6][7]

Solubility Profile

The solubility of **4,4-Dimethyl-2-pentanone** is governed by its molecular structure. The polar carbonyl group allows for dipole-dipole interactions, while the seven-carbon aliphatic structure imparts significant non-polar character. This dual nature results in good miscibility with a wide range of organic solvents but limited solubility in water, a characteristic shared by other ketones of similar molecular weight like 4-methyl-2-pentanone.[8][9]

Table 2: Qualitative Solubility of **4,4-Dimethyl-2-pentanone** in Common Solvents

Solvent	Solvent Type	Expected Solubility	Rationale
Water	Polar, Protic	Sparingly Soluble	The non-polar C7 alkyl chain limits miscibility with water despite the polar ketone group.
Ethanol	Polar, Protic	Miscible	Able to engage in hydrogen bonding with the carbonyl oxygen and has a compatible alkyl component.
Methanol	Polar, Protic	Miscible	Similar to ethanol, it is a small polar protic solvent capable of favorable interactions.
Acetone	Polar, Aprotic	Miscible	"Like dissolves like"; both are ketones with similar polarity.
Acetonitrile	Polar, Aprotic	Miscible	A common polar aprotic solvent that readily solvates the carbonyl group.
Dichloromethane (DCM)	Non-polar	Miscible	Effective at solvating organic compounds with moderate polarity.
Hexane	Non-polar	Miscible	The large alkyl portion of the molecule interacts favorably with non-polar alkane solvents.
Toluene	Non-polar	Miscible	Aromatic solvent that effectively solvates

the non-polar regions
of the molecule.

Dimethyl Sulfoxide
(DMSO)

Polar, Aprotic

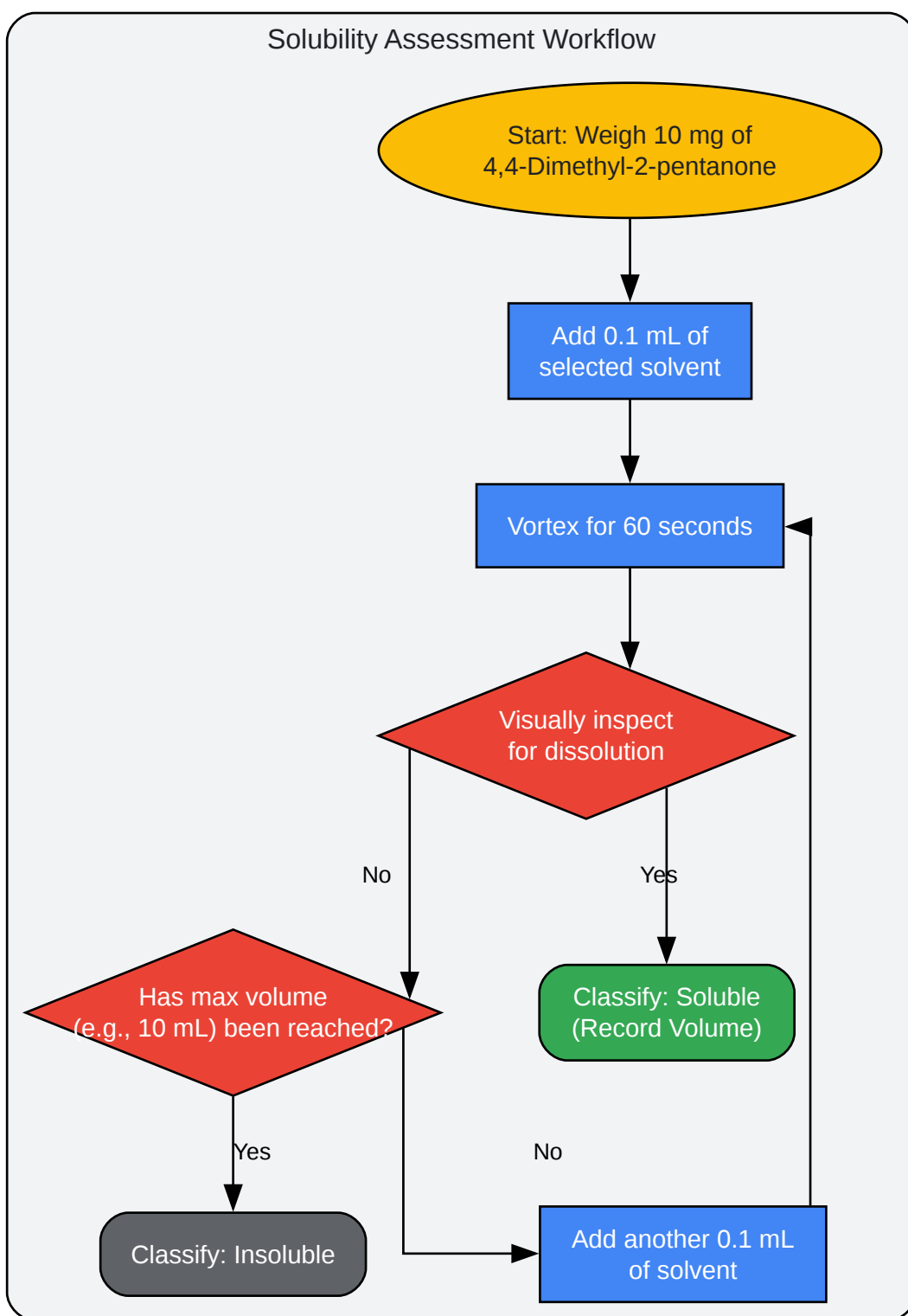
Miscible

A highly polar aprotic
solvent capable of
dissolving a wide
range of organic
compounds.

Experimental Protocol: Solubility Determination

This protocol outlines a standard method for determining the qualitative and semi-quantitative solubility of a compound.

- Preparation: Add a precisely weighed amount (e.g., 10 mg) of **4,4-Dimethyl-2-pentanone** to a clean, dry vial.
- Solvent Addition: Add the selected solvent to the vial in incremental volumes (e.g., 0.1 mL portions).
- Mixing: After each addition, cap the vial and vortex for 30-60 seconds at ambient temperature.
- Observation: Visually inspect the solution against a dark background for any undissolved material. A clear, single-phase solution indicates complete dissolution.
- Classification:
 - Soluble/Miscible: If a clear solution forms.
 - Partially Soluble: If the solution remains cloudy or a second phase persists after significant solvent addition.
 - Insoluble: If the compound does not dissolve even after adding a large volume of solvent (e.g., >10 mL for 10 mg of solute).
- Quantification: The solubility can be expressed in mg/mL based on the volume of solvent required to achieve complete dissolution.



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Caption: Workflow for qualitative and semi-quantitative solubility testing.

Stability Profile

The chemical stability of **4,4-Dimethyl-2-pentanone** is a critical parameter for its storage and application. As a ketone, it is generally stable but can be susceptible to degradation under certain conditions. Potential degradation pathways include oxidation (especially peroxide formation, a known risk for similar ketones) and reactions involving the enol tautomer under strongly acidic or basic conditions.^{[9][10]}

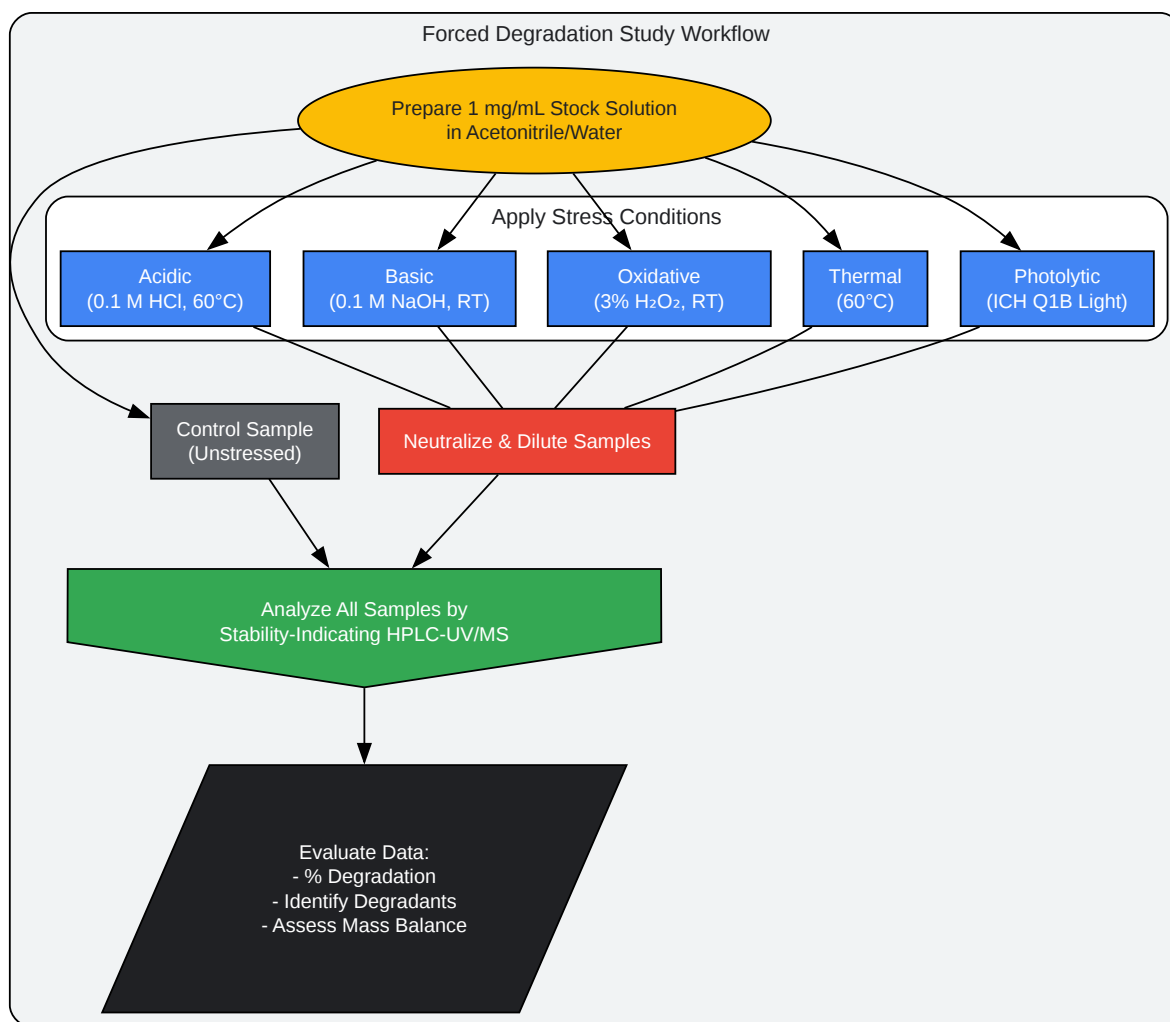
Table 3: Predicted Chemical Stability and Potential Degradation Pathways

Condition	Stability	Potential Degradation Pathway / Reaction
Acidic (pH 1-3)	Likely Stable	Potential for slow acid-catalyzed enolization, but degradation is generally not expected under typical conditions.
Neutral (pH ~7)	Stable	Expected to be stable in neutral aqueous solutions and under standard storage conditions.
Basic (pH 11-13)	Moderate	May undergo base-catalyzed enolization, which can lead to aldol-type condensation or other reactions over time.
Oxidizing Agents (e.g., H ₂ O ₂)	Susceptible	Ketones can be susceptible to oxidation. Autoxidation to form explosive peroxides upon exposure to air is a known risk for similar compounds.[8]
Elevated Temperature	Stable to a point	Thermally stable up to its boiling point. At very high temperatures, thermal decomposition can occur, potentially via Norrish-type reactions.
Light (Photostability)	Moderate	Ketones can absorb UV light, potentially leading to photochemical reactions such as cleavage or hydrogen abstraction (Norrish type reactions).

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a compound. This protocol is based on ICH guideline Q1A(R2).[\[11\]](#)

- Stock Solution: Prepare a stock solution of **4,4-Dimethyl-2-pentanone** in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
 - Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
 - Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
 - Thermal Stress: Store the solid compound and the stock solution at 60 °C for 7 days.
 - Photostability: Expose the solid and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B guidelines).[\[11\]](#)
- Sample Preparation: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
- Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any major degradation products.



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